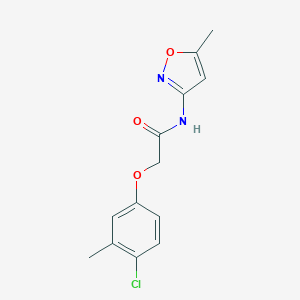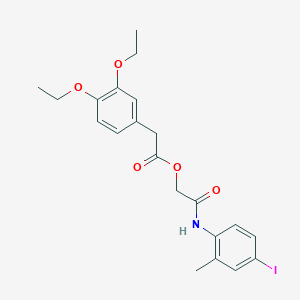![molecular formula C19H18N4OS3 B283999 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of certain enzymes in fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It also exhibits anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is its broad-spectrum activity against cancer cells, fungi, and bacteria. It also exhibits low toxicity towards normal cells. However, its solubility in water is poor, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide. One of the directions is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods and improved solubility can also be explored.
Synthesis Methods
The synthesis of 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been reported in various research articles. One of the methods involves the reaction of 4-methylthio-2-phenylthiazole with 4-methylphenacyl bromide in the presence of sodium hydride. The resulting compound is then reacted with hydrazine hydrate and carbon disulfide to obtain the final product.
Scientific Research Applications
2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C19H18N4OS3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-[[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H18N4OS3/c1-13-7-9-14(10-8-13)16-11-26-19(21-16)27-12-17(24)22-23-18(25)20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,23,25) |
InChI Key |
XMYZCGAGNZIIMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
